N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Description
This compound features a benzothiazole core with a Z-configuration at the 2-position, a 6-methyl substituent, a 3-propargyl group, and a phenoxyacetamide moiety. The phenoxyacetamide linkage enhances solubility and may influence intermolecular interactions. Structural confirmation would rely on techniques like NMR, IR, and crystallography (e.g., SHELXL ).
Properties
IUPAC Name |
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-3-11-21-16-10-9-14(2)12-17(16)24-19(21)20-18(22)13-23-15-7-5-4-6-8-15/h1,4-10,12H,11,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABRHSGMILMGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the benzothiazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects depending on the context.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and synthetic differences between the target compound and related molecules:
Functional Group and Reactivity Analysis
- Benzothiazole vs. The propargyl group in the target compound may enable click chemistry, unlike the naphthyloxy group in 6a, which is more sterically hindered .
- Acetamide Linkage: The phenoxyacetamide group in the target compound shares similarities with 6a’s phenylacetamide. However, the phenoxy moiety could reduce polarity compared to 6a’s naphthyloxy group, impacting solubility .
- Nitro Substituents : Compounds like 6b and 6c () feature nitro groups, which significantly lower solubility and increase electron-withdrawing effects compared to the target’s methyl and propargyl groups .
Spectroscopic and Physical Properties
- IR Spectroscopy : The target compound’s C=O stretch (~1670 cm⁻¹) aligns with acetamide derivatives (6a: 1671 cm⁻¹; 2: 1676 cm⁻¹), confirming the amide linkage .
- NMR Profiles : The target’s benzothiazole protons would resonate in the aromatic region (6.5–8.5 ppm), similar to 6a’s naphthalene signals (7.2–8.4 ppm). The propargyl protons (~2.5 ppm) distinguish it from 6a’s –OCH2 group (5.48 ppm) .
- Crystallography : Tools like SHELXL and ORTEP are critical for resolving the Z-configuration and validating the benzothiazole geometry, ensuring structural accuracy.
Biological Activity
N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Alkylation : The benzothiazole core is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
- Amidation : Finally, the alkylated benzothiazole is coupled with phenoxyacetic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have shown promising antimicrobial properties . Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.
Anticancer Activity
This compound has been evaluated for its anticancer potential . In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may induce apoptosis and inhibit critical signaling pathways involved in cancer progression.
Anti-inflammatory Activity
Studies have indicated that similar benzothiazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of N-[(2Z)-6-methyl-3-(prop-2-yn-1-y)l]-2,3-dihydrobenzothiazolium compounds generally involves interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : Compounds may inhibit enzymes such as cyclooxygenases or lipoxygenases involved in inflammatory responses.
- Receptor Modulation : The compound may act as a modulator at various receptor sites, influencing cellular signaling pathways.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several benzothiazole derivatives, including N-[...]-phenoxyacetamide against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity in MCF7 and A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, N-[...]-phenoxyacetamide was tested against clinical isolates of E. coli and S. aureus. The compound demonstrated notable antibacterial effects with MIC values comparable to established antibiotics .
Q & A
Q. What structural modifications enhance selectivity for cancer cell lines?
- Methodology :
- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to improve DNA intercalation .
- Prodrug strategies : Mask the acetamide moiety with enzymatically cleavable groups (e.g., esterase-sensitive linkers) .
Data Analysis and Reporting
Q. How should researchers report conflicting bioactivity data across studies?
Q. What statistical methods validate reproducibility in synthetic protocols?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent ratio, temperature) .
- Control charts monitor batch-to-batch consistency in yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
